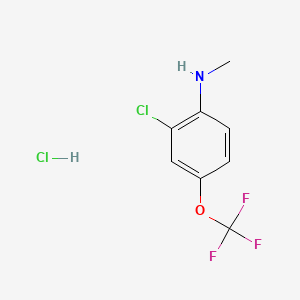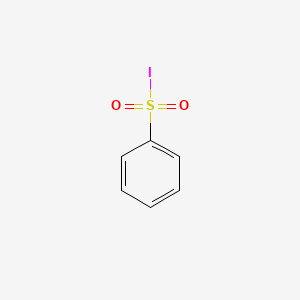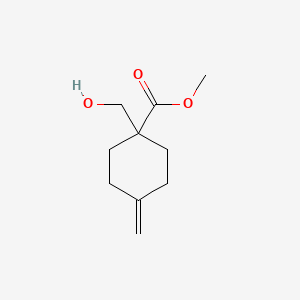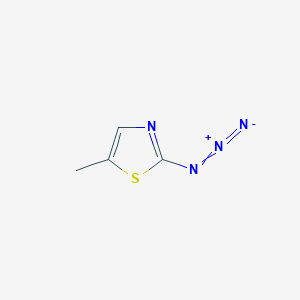![molecular formula C14H19ClN4O3 B13537454 tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C14H19ClN4O3 and a molecular weight of 326.78 g/mol . It is a derivative of pyrazine and pyrrolidine, featuring a tert-butyl carbamate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of 5-chloropyrazine-2-carboxylic acid with pyrrolidine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Análisis De Reacciones Químicas
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyrazine moiety, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use, but common targets include enzymes involved in metabolic pathways and receptors related to cell signaling .
Comparación Con Compuestos Similares
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
5-Chloropyrazine-2-carboxylic acid: A precursor in the synthesis of the target compound, used in various chemical reactions to introduce the pyrazine moiety.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, used in the synthesis of pharmaceuticals and other organic molecules.
The uniqueness of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate lies in its combination of the pyrazine and pyrrolidine moieties, along with the tert-butyl carbamate group, which provides specific structural and functional properties not found in simpler analogs .
Propiedades
Fórmula molecular |
C14H19ClN4O3 |
|---|---|
Peso molecular |
326.78 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)18-9-4-5-19(8-9)12(20)10-6-17-11(15)7-16-10/h6-7,9H,4-5,8H2,1-3H3,(H,18,21) |
Clave InChI |
GUOLLIYKDADSTH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1-(3-Bromophenyl)-2,2-difluoro-cyclopropyl]methanamine](/img/structure/B13537385.png)










